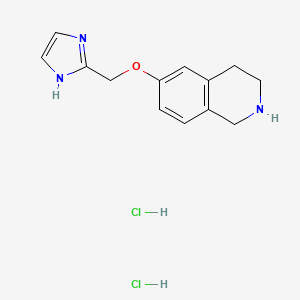

6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

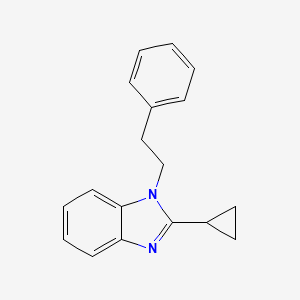

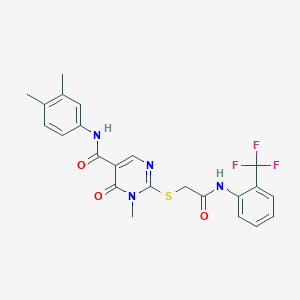

The compound is a derivative of imidazole and tetrahydroisoquinoline. Imidazole is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry . Tetrahydroisoquinoline is a structural motif found in a variety of natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure would consist of a tetrahydroisoquinoline moiety linked to an imidazole ring via a methoxy bridge. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially increase its polarity .Scientific Research Applications

Tubulin-Polymerization Inhibition

The compound's moiety has been explored in the development of tubulin-polymerization inhibitors targeting the colchicine site. This includes studies on cytotoxicity and tubulin inhibition assays, which have led to the discovery of new compounds with significant potency against tubulin assembly and substantial inhibition of colchicine binding, exhibiting notable antitumor activity in vitro and in vivo (Wang et al., 2014).

Synthesis of Derivatives

The synthesis of derivatives of tetrahydroisoquinoline has been a focus of research. For instance, derivatives like 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline have been synthesized using methods like Bischler–Napieralski cyclization (Sobarzo-Sánchez et al., 2010). Additionally, effective methods for the preparation of mono N-alkyl derivatives have been developed, demonstrating versatile routes to differentially N-substituted derivatives (Chan et al., 2006).

Antitumor Activity

The compound's derivatives have shown promise in antitumor applications. For example, studies have reported the inhibition of tumor cell proliferation, induction of apoptosis, and disruption of tumor vasculature. These findings suggest the potential of such compounds as novel classes of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Solid Phase Synthesis

Research has also delved into the solid-phase synthesis of tetrahydroisoquinolines, indicating potential applications in the streamlined production of these compounds (Hutchins & Chapman, 1996).

Electroluminescence Behavior

The compound's derivatives have been synthesized and studied for their photophysical, electrochemical, and thermal properties. These studies have implications in the development of materials for electroluminescent devices and the understanding of their behavior in different conditions (Nagarajan et al., 2014).

Coordination Compounds

Research has been conducted on coordination compounds based on tetrahydroisoquinoline-3-carboxylic acid, exploring their synthesis and potential applications in catalysis and complexation (Jansa et al., 2007).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-(1H-imidazol-2-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.2ClH/c1-2-12(17-9-13-15-5-6-16-13)7-10-3-4-14-8-11(1)10;;/h1-2,5-7,14H,3-4,8-9H2,(H,15,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWJESXNPBVUPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)OCC3=NC=CN3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2384058.png)

![4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2384060.png)

![Methyl 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2384061.png)

![Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2384063.png)

![3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2384066.png)

![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)